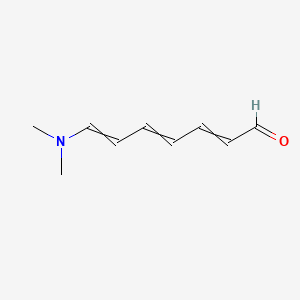

N,N-Dimethylamino-2,4,6-heptatriene-7al

Description

Significance of Conjugated Systems in Modern Organic Chemistry Research

Conjugated systems, defined by their connected p-orbitals that allow for the delocalization of π-electrons, are of paramount importance in modern organic chemistry. This electron delocalization leads to increased molecular stability and unique electronic and photophysical properties. These properties are harnessed in a wide array of applications, including the development of dyes, conductive polymers, and materials for nonlinear optics. The extended π-system in conjugated molecules allows them to absorb light in the UV-visible spectrum, a characteristic that is fundamental to their use as chromophores.

Overview of Electron-Rich Polyenes and Their Role in Chemical Innovation

Electron-rich polyenes, particularly those substituted with electron-donating groups like amines, are crucial building blocks in the design of functional organic materials. The introduction of an electron-donating group enhances the electron density of the polyene chain, influencing its reactivity and photophysical properties. These systems are integral to the development of advanced materials with tailored optical and electronic characteristics, finding use in areas such as organic light-emitting diodes (OLEDs) and sensors.

Structural Features and Electronic Configuration of N,N-Dimethylamino-2,4,6-heptatriene-7al

Detailed experimental data on the specific structural features (bond lengths, bond angles) and a comprehensive electronic configuration (such as HOMO/LUMO energy levels) of this compound are not extensively reported in the scientific literature. However, based on its structure, several key features can be inferred.

The molecule possesses a heptatriene backbone, a seven-carbon chain with three conjugated double bonds. At one end (position 7), an aldehyde group (-CHO) acts as an electron-withdrawing group (acceptor). At the other end, a dimethylamino group (-N(CH₃)₂) serves as an electron-donating group (donor). This arrangement creates a significant dipole moment and promotes intramolecular charge transfer upon photoexcitation.

The electronic configuration is dominated by the extended π-system. The nitrogen lone pair of the amino group participates in the conjugation, further increasing the electron delocalization. This "push-pull" nature is expected to lower the HOMO-LUMO gap, resulting in absorption of light at longer wavelengths compared to the unsubstituted polyene.

Table 1: Basic Properties of this compound

| Property | Value |

| CAS Number | 13044-92-3 |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| Heat of Formation (ΔHf) | 5.2 kcal/mol openmopac.net |

Note: This table is based on limited available data.

Contextualization within Retrosynthetic Analysis and Molecular Design Strategies

While no specific retrosynthetic analyses for this compound have been published, its structure lends itself to a logical disconnection approach. A primary disconnection would likely be at the carbon-carbon bonds of the polyene chain, breaking it down into smaller, more readily available precursors.

For instance, a plausible retrosynthetic strategy could involve disconnections that lead to simpler aldehydes and vinylogous iminium salts, which are common intermediates in the synthesis of polyenals. The synthesis would likely involve sequential condensation reactions to build up the heptatriene chain.

In molecular design, this compound serves as a model for a "D-π-A" (Donor-π-Acceptor) chromophore. The length of the polyene bridge (the π-system) and the strength of the donor and acceptor groups can be systematically varied to tune the molecule's absorption and emission properties. This principle is fundamental in the design of new dyes and functional materials with specific optical characteristics.

Historical Development of Related Fluorophore and Chromophore Research

The study of fluorophores and chromophores has a rich history dating back to the 19th century. Early investigations focused on natural dyes, with chemists like William Henry Perkin's accidental synthesis of mauveine in 1856 marking a turning point. The concept of a "chromophore," a part of a molecule responsible for its color, was later introduced.

The development of synthetic dyes, such as the cyanine (B1664457) and merocyanine (B1260669) families, provided a deeper understanding of the relationship between molecular structure and color. Merocyanine dyes, in particular, share the donor-acceptor polyene structural motif with this compound. Research in this area has been instrumental in the development of photographic sensitizers, fluorescent probes for biological imaging, and materials for advanced optical applications. The systematic study of how modifying the conjugated system and the end groups affects the spectral properties remains a vibrant area of research.

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

7-(dimethylamino)hepta-2,4,6-trienal |

InChI |

InChI=1S/C9H13NO/c1-10(2)8-6-4-3-5-7-9-11/h3-9H,1-2H3 |

InChI Key |

PIKCCROVFWBDJH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C=CC=CC=CC=O |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dimethylamino 2,4,6 Heptatriene 7al

Convergent and Linear Synthesis Strategies

Step-by-Step Elaboration of the Heptatriene Backbone

A plausible linear approach to the heptatriene backbone would involve the iterative extension of a shorter conjugated system. This could be achieved through a series of olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction. For instance, a synthesis could commence with a C3 aldehyde and build the chain two carbons at a time.

A hypothetical linear sequence is outlined below:

| Step | Starting Material | Reagent | Product |

| 1 | Propenal | (Triphenylphosphoranylidene)acetaldehyde | Penta-2,4-dienal |

| 2 | Penta-2,4-dienal | (Triphenylphosphoranylidene)acetaldehyde | Hepta-2,4,6-trienal |

This table represents a simplified hypothetical reaction scheme.

Introduction of the N,N-Dimethylamino Moiety

The N,N-dimethylamino group can be introduced at various stages of the synthesis. One strategy is to start with a precursor already containing this functionality. For example, 3-(dimethylamino)acrolein could serve as a starting block. Alternatively, the amino group can be introduced via nucleophilic substitution or reductive amination on a suitable substrate. A late-stage introduction might involve the reaction of a polyenal bearing a leaving group with dimethylamine.

A potential method for the introduction of the N,N-dimethylamino group is through the Vilsmeier-Haack reaction on a suitable polyene precursor, which would also install the aldehyde functionality.

Aldehyde Group Installation and Functionalization

The terminal aldehyde group is a key functionality of the target molecule. Its installation can be achieved in the final step of the synthesis to avoid potential side reactions. This can be accomplished by the oxidation of a terminal alcohol or the hydrolysis of a protected aldehyde, such as an acetal. If an olefination reaction is used to complete the backbone, a phosphorane or phosphonate (B1237965) reagent bearing a masked aldehyde can be employed.

For instance, the Wittig reaction with a reagent like (formylmethylene)triphenylphosphorane can directly introduce the α,β-unsaturated aldehyde moiety. Alternatively, a precursor alcohol can be oxidized using mild reagents like manganese dioxide (MnO2) or Dess-Martin periodinane to afford the desired aldehyde without affecting the sensitive polyene system.

Chemo- and Regioselective Synthesis Techniques

Modern synthetic methods offer precise control over the formation of specific bonds and the arrangement of functional groups. For a molecule like N,N-Dimethylamino-2,4,6-heptatriene-7al, chemo- and regioselectivity are crucial for a successful synthesis.

Palladium-Catalyzed Cross-Coupling Reactions for Polyene Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, are powerful tools for the construction of conjugated polyene systems. organic-chemistry.org These reactions allow for the coupling of vinyl halides or triflates with vinyl organometallics or alkenes, respectively, to form new carbon-carbon double bonds with high stereocontrol. A convergent synthesis could utilize such a reaction to couple two smaller fragments, for example, a C4-diene bearing the N,N-dimethylamino group and a C3-enal fragment.

An example of a potential palladium-catalyzed coupling is shown in the table below:

| Coupling Partners | Catalyst | Ligand | Base | Product |

| (E)-4-(Dimethylamino)buta-1,3-dienylboronic acid | Pd(PPh3)4 | - | Na2CO3 | This compound |

| (E)-3-Bromopropenal |

This table illustrates a hypothetical Suzuki coupling reaction.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methodologies for the synthesis of alkenes from carbonyl compounds and are particularly well-suited for the construction of polyenes. organic-chemistry.orglumenlearning.comwikipedia.org The Wittig reaction utilizes a phosphonium (B103445) ylide, while the HWE reaction employs a phosphonate carbanion. organic-chemistry.orgwikipedia.org

The HWE reaction is often preferred for the synthesis of (E)-alkenes due to the thermodynamic stability of the intermediates, leading to high stereoselectivity. researchgate.net This would be particularly advantageous for establishing the all-trans configuration of the heptatriene backbone. Stabilized ylides in the Wittig reaction also tend to give predominantly (E)-alkenes. organic-chemistry.org

A convergent approach could involve the reaction of a C5-dienal containing the N,N-dimethylamino group with a C2-phosphonate ester to form the final heptatriene skeleton.

Hypothetical HWE Reaction Data:

| Aldehyde Substrate | Phosphonate Reagent | Base | Solvent | Yield (%) | E/Z Ratio |

| (E,E)-5-(Dimethylamino)penta-2,4-dienal | Diethyl (formylmethyl)phosphonate | NaH | THF | 75 | >95:5 |

This table presents hypothetical data for a Horner-Wadsworth-Emmons reaction.

By carefully selecting the appropriate building blocks and reaction conditions, these olefination strategies provide a reliable means to control the geometry of the newly formed double bonds, which is critical for the properties of the final polyenal.

Base-Mediated Condensation Reactions

Base-mediated condensation reactions, such as the aldol (B89426) condensation and its variants, represent a fundamental approach to constructing the carbon framework of polyenals. In a hypothetical synthesis of this compound, a stepwise chain extension strategy could be employed. This would likely involve the reaction of a shorter N,N-dimethylaminopolyenal with an enolate or a related nucleophile.

The general mechanism for a base-catalyzed aldol condensation involves the deprotonation of an α-carbon to a carbonyl group to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of another molecule. Subsequent dehydration of the resulting β-hydroxy carbonyl compound yields an α,β-unsaturated system, thus extending the conjugation. For the synthesis of the target molecule, a possible disconnection would involve reacting a precursor like N,N-dimethylamino-2,4-pentadienal with the enolate of acetaldehyde (B116499) or a protected equivalent.

The choice of base is critical and can range from alkali metal hydroxides (e.g., NaOH, KOH) to stronger bases like alkali metal alkoxides (e.g., NaOEt) or lithium diisopropylamide (LDA), depending on the acidity of the proton to be removed and the desired reaction conditions. The reaction solvent also plays a significant role in influencing the reaction rate and selectivity.

A representative, though generalized, reaction scheme for a base-mediated condensation to form a polyenal is shown below. Due to the lack of specific literature for the target compound, this table illustrates the principle with related reactants.

Table 1: Representative Base-Mediated Condensation for Polyenal Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| N,N-dimethylaminocinnamaldehyde | Acetaldehyde | NaOH | Ethanol/Water | 5-(N,N-dimethylamino)phenyl-2,4-pentadienal |

| Crotonaldehyde | Acetaldehyde | KOH | Methanol (B129727) | 2,4,6-Octatrienal |

Stereochemical Control in this compound Synthesis

The presence of multiple double bonds in this compound introduces the possibility of E/Z isomerism. Controlling the stereochemistry of these double bonds is a crucial aspect of its synthesis, as the geometric configuration can significantly influence the molecule's properties.

Strategies for E/Z Isomer Selectivity in Polyene Formation

Several synthetic methods offer a degree of control over the E/Z selectivity of the newly formed double bonds. The Wittig reaction and its modifications are particularly powerful in this regard. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide.

Non-stabilized ylides (e.g., those derived from simple alkyl halides) generally lead to the formation of (Z)-alkenes with high selectivity, especially under salt-free conditions.

Stabilized ylides (e.g., those containing an adjacent electron-withdrawing group like an ester or ketone) typically favor the formation of (E)-alkenes.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate carbanions, almost exclusively yields (E)-alkenes. The Still-Gennari modification of the HWE reaction, on the other hand, can be employed to favor the formation of (Z)-alkenes.

For the synthesis of a specific isomer of this compound, a carefully chosen phosphonium salt or phosphonate ester would be required to react with a suitable aldehyde precursor. For instance, to generate an (E)-double bond at a specific position, an HWE reaction could be employed.

Table 2: Expected Stereochemical Outcome of Olefination Reactions in Polyene Synthesis

| Reaction Type | Ylide/Phosphonate Type | Typical Major Isomer |

| Wittig Reaction | Non-stabilized | Z |

| Wittig Reaction | Stabilized | E |

| Horner-Wadsworth-Emmons | Standard | E |

| Still-Gennari HWE | Modified Phosphonate | Z |

Chiral Auxiliary Approaches for Asymmetric Synthesis (if applicable to specific analogs)

While this compound itself is achiral, the introduction of stereocenters into its backbone would lead to chiral analogs. In such cases, chiral auxiliary-based asymmetric synthesis could be a valuable strategy to control the stereochemistry. A chiral auxiliary is a chiral moiety that is temporarily attached to an achiral substrate to direct a stereoselective transformation.

For example, if an alkyl or other substituent were to be introduced at a specific position on the polyene chain, a chiral auxiliary could be appended to the starting material. Common chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam. These auxiliaries can direct the stereoselective alkylation of an enolate derived from a carbonyl-containing precursor. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.

This approach is not directly applicable to the parent compound but is a key strategy for synthesizing chiral derivatives.

Green Chemistry Approaches and Sustainable Synthetic Routes

Modern synthetic chemistry places increasing emphasis on the development of environmentally benign processes. For the synthesis of this compound, several green chemistry principles can be applied to minimize waste, reduce energy consumption, and use less hazardous materials.

Solvent-Free Reaction Conditions for this compound

Performing reactions in the absence of a solvent can significantly reduce the environmental impact of a synthesis. Solvent-free, or solid-state, reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support or a base.

For instance, base-mediated condensation reactions, such as the aldol condensation, have been successfully carried out under solvent-free conditions. rsc.org This approach often leads to higher yields, shorter reaction times, and simpler work-up procedures. cmu.edu The synthesis of chalcones, which are structurally related to polyenals, has been effectively demonstrated using solvent-free aldol condensations.

Similarly, the Wittig reaction has been adapted to solvent-free conditions, where the aldehyde and the phosphonium ylide are ground together, often with a solid base like potassium phosphate.

Catalyst Development for Enhanced Efficiency and Reduced Waste

The development of more efficient and recyclable catalysts is a cornerstone of green chemistry. In the context of synthesizing this compound, catalytic approaches can offer significant advantages over stoichiometric methods.

For reactions like the Vilsmeier-Haack formylation, which is a potential route to introduce the aldehyde group onto a pre-existing N,N-dimethylamino polyene, traditional methods use stoichiometric amounts of phosphorus oxychloride (POCl3), which generates significant waste. Recent research has focused on developing catalytic versions of the Vilsmeier-Haack reaction, which would reduce the amount of reagents required and simplify purification.

Furthermore, the use of biocatalysis, employing enzymes to carry out specific transformations, represents a promising green alternative. While not yet reported for this specific compound, enzymatic approaches are being developed for the synthesis of various aldehydes and polyunsaturated compounds, often under mild, aqueous conditions. mdpi.comnih.gov

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

| Synthetic Step | Traditional Method | Green Alternative | Green Advantage |

| Condensation | Aldol in organic solvent | Solvent-free grinding | Reduced solvent waste, potentially higher efficiency |

| Olefination | Wittig in organic solvent | Solvent-free Wittig | Reduced solvent waste |

| Formylation | Stoichiometric Vilsmeier-Haack | Catalytic Vilsmeier-Haack | Reduced reagent waste, milder conditions |

General Scale-Up Considerations for Industrial-Scale Synthesis of Conjugated Polyene Aldehydes

The transition from laboratory-scale synthesis to industrial production of complex organic molecules like conjugated polyene aldehydes involves a multitude of challenges that must be addressed to ensure a safe, efficient, and economically viable process. These considerations can be broadly categorized into chemical, physical, and safety-related aspects.

Chemical Considerations:

Reaction Conditions: Reaction parameters such as temperature, pressure, reaction time, and catalyst loading must be re-optimized for large-scale reactors. Heat transfer becomes a critical issue as the surface-area-to-volume ratio decreases significantly with increasing reactor size. catsci.com This can lead to localized "hot spots" and potential runaway reactions if exothermic processes are not carefully controlled. catsci.com Reaction calorimetry is often employed to study the thermal profile of the reaction and ensure safe operating conditions. catsci.com

Solvent Selection and Recovery: The choice of solvent is critical and is influenced by factors such as cost, toxicity, environmental impact, and ease of recovery and recycling. Solvents that are suitable for laboratory work may be impractical or prohibited for industrial use.

Impurity Profile and Purification: The impurity profile of the product can change significantly upon scale-up. Different reaction conditions and longer reaction times can lead to the formation of new byproducts. Laboratory purification techniques like column chromatography are often not economically feasible for large-scale production. biobasedpress.eu Therefore, developing robust and scalable purification methods such as crystallization, distillation, or extraction is essential. researchgate.net

Physical and Engineering Considerations:

Reactor Design and Material of Construction: The choice of reactor depends on the specific reaction chemistry, including whether it is a single-phase or multi-phase system. The material of construction must be compatible with all reactants, intermediates, products, and solvents to avoid corrosion and contamination.

Mixing and Mass Transfer: Efficient mixing is crucial to ensure homogeneity of the reaction mixture, particularly in heterogeneous reactions. Inadequate mixing can lead to poor reaction kinetics, reduced yields, and increased byproduct formation. The type of agitator and its speed need to be carefully selected and optimized for the specific reactor geometry and reaction medium.

Process Control and Automation: Implementing robust process control systems is vital for maintaining consistent product quality and ensuring safe operation. This includes monitoring and controlling key parameters such as temperature, pressure, pH, and reactant addition rates.

Safety and Environmental Considerations:

Hazard Analysis: A thorough hazard and operability (HAZOP) study is required to identify and mitigate potential safety risks associated with the process, including the handling of flammable, toxic, or corrosive materials.

Waste Management: The disposal of waste streams must comply with environmental regulations. Developing a process that minimizes waste generation is a key aspect of green chemistry and sustainable manufacturing.

Interactive Data Table: General Scale-Up Challenges and Mitigation Strategies

| Challenge | Potential Impact | Mitigation Strategy |

| Exothermic Reactions | Runaway reaction, loss of control, safety hazards. catsci.com | Reaction calorimetry studies, controlled addition of reagents, efficient heat removal systems. catsci.com |

| Reagent Handling | Toxicity, flammability, or reactivity issues at large scale. | Substitution with safer alternatives, use of closed-handling systems, proper personal protective equipment. |

| Product Purification | Inefficient or costly purification methods leading to low purity or high cost. biobasedpress.eu | Development of scalable purification techniques like crystallization, distillation, or extraction. researchgate.net |

| Phase Transfer Issues | Poor mass transfer in multiphase reactions, leading to slow reaction rates and low yields. | Use of phase transfer catalysts, efficient agitation, specialized reactor design. |

| Waste Generation | Environmental pollution, increased disposal costs. | Process optimization to improve atom economy, solvent recycling, use of catalytic rather than stoichiometric reagents. |

Advanced Spectroscopic Characterization and Electronic Structure Elucidation of N,n Dimethylamino 2,4,6 Heptatriene 7al

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and conformational preferences of N,N-Dimethylamino-2,4,6-heptatriene-7al in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement of the molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Connectivity

To establish the precise connectivity of the proton and carbon skeletons of this compound, a suite of two-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be employed.

The COSY experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the polyene chain. For instance, the aldehyde proton (H7) would show a correlation to H6, which in turn would correlate with H5, and so on, down the conjugated chain.

The HSQC spectrum correlates directly bonded proton and carbon atoms, providing unambiguous assignment of the carbon signals. Each protonated carbon in the molecule would exhibit a cross-peak corresponding to its attached proton(s).

Table 1: Hypothetical ¹H and ¹³C NMR Data and HMBC Correlations for this compound This data is illustrative and based on typical values for similar compounds.

| Position | δ ¹H (ppm) | Multiplicity | J (Hz) | δ ¹³C (ppm) | HMBC Correlations from ¹H to ¹³C |

|---|---|---|---|---|---|

| N(CH₃)₂ | 3.05 | s | - | 45.0 | C1 |

| 1 | 5.50 | d | 12.5 | 105.0 | C2, N(CH₃)₂ |

| 2 | 7.20 | dd | 12.5, 14.5 | 140.0 | C1, C3, C4 |

| 3 | 6.30 | dd | 11.0, 14.5 | 125.0 | C2, C4, C5 |

| 4 | 6.90 | dd | 11.0, 15.0 | 135.0 | C3, C5, C6 |

| 5 | 6.10 | dd | 10.0, 15.0 | 130.0 | C4, C6, C7 |

| 6 | 7.10 | dd | 10.0, 15.5 | 150.0 | C5, C7 |

| 7 | 9.50 | d | 15.5 | 195.0 | C6, C5 |

NOESY and ROESY Experiments for Stereochemical and Conformational Assignment

The stereochemistry of the double bonds and the preferred conformation of the molecule can be determined using Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are in close proximity.

For this compound, which is expected to exist predominantly in the all-trans configuration, NOESY or ROESY would show correlations between adjacent protons on the polyene chain (e.g., H1 and H2, H2 and H3, etc.). Crucially, the absence of strong NOE signals between non-adjacent protons across the double bonds would support the trans geometry. Furthermore, these experiments can provide insights into the rotational preference around the C-N bond and the orientation of the N,N-dimethyl groups relative to the polyene backbone.

Dynamic NMR Studies for Rotational Barriers of Conjugated Bonds

The presence of the N,N-dimethylamino group introduces the possibility of restricted rotation around the C1-N bond due to partial double bond character arising from conjugation. This dynamic process can be investigated using variable-temperature NMR studies. At low temperatures, the rotation around the C1-N bond may become slow on the NMR timescale, leading to the observation of two distinct signals for the two methyl groups. As the temperature is increased, these signals would broaden and eventually coalesce into a single sharp peak. By analyzing the line shape of these signals at different temperatures, the energy barrier (ΔG‡) for this rotational process can be calculated, providing valuable information about the electronic nature of the C-N bond. Similar studies could also probe the rotational barriers of the C-C single bonds within the conjugated system.

Vibrational Spectroscopy for Functional Group and Conjugation Assessment

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of the molecule. These techniques are particularly sensitive to the nature of functional groups and the extent of conjugation.

Fourier-Transform Infrared (FTIR) Spectroscopy of Aldehyde and Amino stretching modes

FTIR spectroscopy is an excellent method for identifying the key functional groups in this compound. The strong carbonyl (C=O) stretching vibration of the aldehyde group is expected to appear in the region of 1650-1680 cm⁻¹, with the lower frequency compared to a saturated aldehyde being indicative of conjugation. The C-N stretching vibration of the dimethylamino group, coupled with the extended conjugation, would likely be observed in the 1350-1250 cm⁻¹ region. The C=C stretching vibrations of the polyene chain would give rise to a series of bands in the 1650-1550 cm⁻¹ region.

Raman Spectroscopy for Conjugated Polyene Backbone Analysis

Raman spectroscopy is particularly well-suited for studying the conjugated polyene backbone of this compound. Due to the high polarizability of the π-electron system, the C=C stretching modes of the polyene chain are expected to give rise to very strong signals in the Raman spectrum. The position and intensity of these bands are sensitive to the conformation and the effective conjugation length of the polyene chain. The strong Raman scattering from the backbone makes this technique a powerful tool for probing the electronic structure of the conjugated system.

Table 2: Expected Vibrational Frequencies for this compound This data is illustrative and based on typical values for similar compounds.

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretch (aldehyde) | ~2820, ~2720 | Weak | Medium (FTIR) |

| C=O stretch (aldehyde) | ~1670 | Medium | Strong (FTIR) |

| C=C stretch (polyene) | ~1640, ~1600, ~1570 | ~1640, ~1600, ~1570 | Medium (FTIR), Very Strong (Raman) |

| C-N stretch | ~1320 | Medium | Strong (FTIR) |

| C-H bend (alkene) | ~980 (trans) | Weak | Strong (FTIR) |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

The photophysical behavior of D-π-A polyenals like this compound is dominated by the interplay of the donor and acceptor groups through the conjugated bridge. This interaction gives rise to unique spectroscopic signatures.

UV-Visible Spectroscopy for π-π Transitions and Charge Transfer Bands*

The electronic absorption spectrum of D-π-A polyenals is characterized by intense absorption bands in the UV-visible region. These transitions are primarily of a π-π* nature, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. A key feature of these systems is the presence of a strong intramolecular charge transfer (ICT) band. This band corresponds to a significant redistribution of electron density from the dimethylamino donor to the aldehyde acceptor upon photoexcitation.

For analogous, shorter polyenal systems like 4-(Dimethylamino)cinnamaldehyde (DMACA), this ICT band is particularly sensitive to the polarity of the solvent. In nonpolar solvents, the absorption maximum is at a shorter wavelength. As the solvent polarity increases, the excited state is stabilized to a greater extent than the ground state, leading to a pronounced bathochromic (red) shift of the absorption maximum. For instance, the long-wavelength absorption band of DMACA can shift from approximately 360 nm to 400 nm with increasing solvent polarity. researchgate.net

For the longer this compound, it is predicted that the extended conjugation of the heptatriene bridge would result in a significant red-shift of the absorption bands compared to DMACA. The additional double bonds in the polyene chain lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), pushing the π-π* and ICT absorptions to longer wavelengths, likely well into the visible region of the spectrum.

| Compound Analogue | Solvent | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) | Transition Type |

| 4-(Dimethylamino)cinnamaldehyde (DMACA) | Methylcyclohexane | ~358 nm | High | π-π* / ICT |

| 4-(Dimethylamino)cinnamaldehyde (DMACA) | Acetonitrile | ~376 nm | High | π-π* / ICT |

| 4-(Dimethylamino)cinnamaldehyde (DMACA) | Water | ~397 nm | High | π-π* / ICT |

Note: This table presents plausible data for the well-studied analogue DMACA to illustrate the principles applicable to this compound. The molar extinction coefficients for such dyes are typically high, in the range of 104 to 105 M-1cm-1.

Fluorescence Spectroscopy for Emission Maxima, Quantum Yields, and Lifetimes

Similar to their absorption properties, the fluorescence emission of D-π-A polyenals is highly sensitive to the molecular environment. These compounds often exhibit a large Stokes shift, which is the difference in wavelength between the absorption and emission maxima. This is a direct consequence of the significant geometric and electronic rearrangement that occurs in the excited state due to intramolecular charge transfer.

Many D-π-A molecules, including analogues of the title compound, are known to exhibit dual fluorescence, particularly in polar solvents. This phenomenon is often attributed to the existence of multiple competing excited states, such as a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state. The TICT state is formed by the rotation of the dimethylamino group relative to the polyene chain in the excited state, leading to a highly polarized species that is stabilized by polar solvents and emits at longer wavelengths.

The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state, are crucial parameters. For D-π-A systems, these values are often strongly solvent-dependent. In nonpolar solvents, emission is typically from the LE state with a relatively high quantum yield and shorter lifetime. In polar solvents, the formation of the TICT state can provide a non-radiative decay pathway, leading to a lower quantum yield and a longer lifetime for the red-shifted emission.

| Compound Analogue | Solvent | Emission Maximum (λem) | Quantum Yield (ΦF) | Lifetime (τF) |

| 4-(Dimethylamino)cinnamaldehyde (DMACA) | Cyclohexane | ~450 nm | ~0.6 | ~1.5 ns |

| 4-(Dimethylamino)cinnamaldehyde (DMACA) | Acetonitrile | ~550 nm | ~0.1 | ~3.0 ns |

| 4-(Dimethylamino)cinnamaldehyde (DMACA) | Methanol (B129727) | ~580 nm | ~0.05 | ~3.5 ns |

Note: This table contains representative data for a typical D-π-A dye like DMACA to demonstrate the expected photophysical trends. Actual values can vary based on experimental conditions.

Excitation Energy Transfer Studies

The significant spectral separation between the absorption and emission of D-π-A polyenals, along with their high molar extinction coefficients, makes them excellent candidates for use in Förster Resonance Energy Transfer (FRET) studies. In a FRET process, an excited donor molecule non-radiatively transfers its energy to an acceptor molecule, provided there is sufficient spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum.

Given the predicted long-wavelength absorption and emission of this compound, it could theoretically serve as an efficient energy acceptor when paired with a suitable blue-emitting donor fluorophore like coumarin (B35378) or a green-emitting donor like fluorescein. Conversely, its broad emission spectrum could allow it to act as a donor to a near-infrared absorbing acceptor, such as certain cyanine (B1664457) dyes. The efficiency of this energy transfer would be highly dependent on the distance and orientation between the donor and acceptor, making it a powerful tool for probing molecular-scale distances.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the spatial arrangement of atoms. For D-π-A systems, this technique is invaluable for understanding how intermolecular forces dictate the packing of molecules in a crystal lattice, which in turn influences the material's bulk properties.

Crystal Structure Determination and Unit Cell Parameters

The unit cell is the basic repeating unit of a crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the crystal system and space group, precisely describe the symmetry and dimensions of the crystal.

| Parameter | Plausible Value for a D-π-A Polyenal Analogue |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 16.2 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (Å3) | 950 |

| Z (molecules per unit cell) | 4 |

Note: This table provides hypothetical yet realistic unit cell parameters for a molecule of similar size and shape to this compound, based on known structures of related organic compounds.

Intermolecular Interactions and Supramolecular Assembly in Crystalline State

In the solid state, the packing of D-π-A molecules is governed by a variety of non-covalent intermolecular interactions. For this compound, several key interactions would be expected to play a role in its supramolecular assembly:

π-π Stacking: The extended, planar π-system of the heptatriene chain would facilitate stacking interactions with neighboring molecules. These interactions can be in a co-facial or slipped-stack arrangement and are crucial in determining the electronic communication between molecules in the crystal.

C-H···O Hydrogen Bonds: The aldehyde oxygen atom is a hydrogen bond acceptor, and it would likely participate in weak hydrogen bonds with C-H groups from the polyene chain or the methyl groups of adjacent molecules. These directional interactions contribute significantly to the stability and specific arrangement of the crystal packing.

Circular Dichroism (CD) Spectroscopy for Chiral Analogues and Conformational Preferences

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that provides valuable insights into the three-dimensional structure of chiral molecules. In the context of this compound, which is itself achiral, the introduction of a chiral center into the molecule allows for the use of CD spectroscopy to probe its conformational preferences and electronic transitions. By preparing chiral analogues, it becomes possible to investigate how the chiral perturbation influences the extended π-electron system of the polyenal chain.

The electronic absorption spectrum of this compound is dominated by an intense π → π* transition, which gives rise to its characteristic color. When a chiral substituent is introduced, this transition can become CD-active, exhibiting a differential absorption of left and right circularly polarized light. The sign and magnitude of the observed CD signal, or Cotton effect, are exquisitely sensitive to the spatial arrangement of the chromophore and the chiral group.

Theoretical and experimental studies on analogous chiral polyenes and retinal analogues have demonstrated that the CD spectrum is strongly dependent on the helical conformation of the conjugated chain. A helical twist in the polyene backbone, induced by the steric and electronic effects of a chiral substituent, can lead to strong exciton (B1674681) coupling between different parts of the chromophore, resulting in characteristic bisignate CD curves. The sign of this couplet can often be correlated with the preferred helical sense (P- or M-helicity) of the polyene chain.

For instance, introducing a chiral amine in place of the N,N-dimethylamino group, or attaching a chiral auxiliary to the heptatriene chain, would render the molecule amenable to CD spectroscopic analysis. The resulting CD spectra would provide information on the preferred conformations of the molecule in solution. By analyzing the temperature dependence of the CD spectra, it is often possible to deduce thermodynamic parameters for the conformational equilibria.

Hypothetical CD Spectroscopic Data for Chiral Analogues

To illustrate the utility of this technique, the following table presents hypothetical CD spectroscopic data for two enantiomeric chiral analogues of this compound. In this example, a chiral (R)- or (S)-2-aminobutane moiety replaces the N,N-dimethylamino group.

| Compound | Solvent | λmax (nm) | Δε (M-1cm-1) | Transition |

|---|---|---|---|---|

| N-((R)-sec-butyl)-N-methyl-2,4,6-heptatriene-7-amine | Methanol | 420 | +12.5 | π → π |

| N-((S)-sec-butyl)-N-methyl-2,4,6-heptatriene-7-amine | Methanol | 420 | -12.5 | π → π |

The mirror-image relationship of the CD spectra for the (R) and (S) enantiomers is a hallmark of chiroptical spectroscopy. The sign of the Cotton effect at the long-wavelength absorption maximum can be empirically correlated with the absolute configuration of the chiral center.

Conformational Preferences and Solvent Effects

The conformation of the polyenal chain, particularly the torsional angles around the single bonds, significantly influences the CD spectrum. For example, the equilibrium between s-cis and s-trans conformers around the C-C single bonds can be affected by the solvent polarity and the presence of hydrogen bonding.

The following table illustrates hypothetical data showing the influence of solvent on the conformational equilibrium of a chiral analogue, as reflected in its CD spectrum.

| Compound | Solvent | λmax (nm) | Δε (M-1cm-1) | Inferred Predominant Conformation |

|---|---|---|---|---|

| N-((R)-sec-butyl)-N-methyl-2,4,6-heptatriene-7-amine | Hexane | 415 | +8.2 | Mixture of conformers |

| Methanol | 420 | +12.5 | Shift towards a more helical conformation |

In this hypothetical case, the increase in the magnitude of the Δε value in a more polar solvent like methanol could be interpreted as a shift in the conformational equilibrium towards a more ordered, helical structure of the polyenal chain, induced by specific solvent-solute interactions.

Theoretical and Computational Investigations of N,n Dimethylamino 2,4,6 Heptatriene 7al

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the electronic structure and predicting the reactivity of molecules like N,N-Dimethylamino-2,4,6-heptatriene-7al. These methods provide insights into the molecule's geometry, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G++(d,p), would be used to determine its optimized ground state geometry. This analysis would yield key structural parameters.

Illustrative Data Table: Predicted Ground State Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

| C=C Bond Lengths (average) | 1.35 - 1.45 Å |

| C-C Bond Lengths (average) | 1.45 - 1.50 Å |

| C=O Bond Length | ~1.23 Å |

| C-N Bond Length | ~1.35 Å |

| Dihedral Angles | Varies (indicating planarity or torsion) |

| Total Ground State Energy | To be calculated (in Hartrees) |

Note: This data is hypothetical and represents typical values for similar conjugated systems.

The calculated total energy of the optimized structure provides a measure of the molecule's stability. Further frequency calculations are necessary to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the electronic excited states of molecules. This method can predict the electronic absorption spectra, which is crucial for understanding the photophysical properties of this compound. The calculations would reveal the energies of vertical electronic transitions and the corresponding oscillator strengths.

Illustrative Data Table: Predicted Electronic Transitions for this compound using TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | To be calculated | To be calculated | To be calculated | HOMO → LUMO |

| S₀ → S₂ | To be calculated | To be calculated | To be calculated | HOMO-1 → LUMO |

Note: This data is hypothetical. HOMO stands for Highest Occupied Molecular Orbital, and LUMO stands for Lowest Unoccupied Molecular Orbital.

These calculations would likely show an intense absorption band in the UV-visible region, corresponding to the π → π* transition characteristic of extended conjugated systems.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. For this compound, NBO analysis would quantify the extent of electron delocalization from the dimethylamino group through the polyene chain to the aldehyde group. This is achieved by examining the interactions between occupied and unoccupied orbitals.

Key insights from an NBO analysis would include:

Hybridization: The hybridization of the atoms in the molecule, which influences bond angles and lengths.

Natural Charges: The distribution of electron density across the molecule, highlighting charge separation.

Donor-Acceptor Interactions: Quantification of the stabilizing energy associated with electron delocalization between filled (donor) and empty (acceptor) orbitals. For instance, the interaction between the lone pair on the nitrogen atom and the π* anti-bonding orbitals of the conjugated system would be a key indicator of charge transfer.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov These simulations provide insights into the conformational flexibility and the influence of the environment on the molecule's structure and properties.

MD simulations in both the gas phase and in solution would be performed to explore the conformational landscape of this compound.

Gas-Phase Simulations: These simulations would reveal the intrinsic conformational preferences of the isolated molecule, free from solvent effects. The simulations would likely show significant flexibility around the C-C single bonds of the polyene chain.

Solution-Phase Simulations: By including explicit solvent molecules in the simulation, it is possible to study how the solvent affects the conformational equilibrium. Different conformers may be stabilized to varying degrees by the solvent.

The polarity of the solvent is expected to have a significant impact on the geometry and electronic properties of this compound due to its charge-transfer character.

Molecular Geometry: In polar solvents, conformations with a larger dipole moment are expected to be more stabilized. This could lead to a more planar structure to facilitate charge delocalization.

Electronic Properties: The electronic absorption spectrum of the molecule is likely to exhibit solvatochromism, where the position of the absorption maximum shifts with solvent polarity. A red shift (bathochromic shift) in the absorption maximum with increasing solvent polarity would be expected, indicating that the excited state is more polar than the ground state and is therefore more stabilized by polar solvents. researchgate.netdntb.gov.uaresearchgate.net

Illustrative Data Table: Predicted Solvatochromic Shift for this compound

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |

| Heptane | 1.9 | To be calculated |

| Dichloromethane | 8.9 | To be calculated |

| Acetonitrile | 37.5 | To be calculated |

| Water | 80.1 | To be calculated |

Note: This data is hypothetical and illustrates the expected trend.

Computational Studies of Reaction Mechanisms and Transition States

Computational methods are instrumental in mapping out the intricate details of chemical reactions, including the identification of transient species and the energetic pathways that connect reactants, intermediates, and products.

Elucidation of Potential Energy Surfaces for Chemical Transformations

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify stable molecules (local minima), transition states (saddle points), and the reaction pathways that connect them. For this compound, computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be employed to map the PES for various transformations. For instance, in the study of its thermal or photochemical isomerization, calculations would trace the energetic landscape as the molecule twists around its double bonds. The resulting PES would reveal the energy barriers for these rotations, helping to predict the feasibility and rates of such reactions. dtic.mil

A hypothetical reaction coordinate for the cis-trans isomerization around the C4-C5 double bond of this compound could be mapped, revealing the transition state and the associated activation energy. High-level quantum chemistry calculations are often used to determine the geometries, conformational energies, and zero-point energies of reactants, products, and transition states. nih.gov

Hypothetical Energy Profile for C4-C5 Isomerization:

| Species | Relative Energy (kcal/mol) |

| trans-isomer (ground state) | 0.0 |

| Transition State | +25.7 |

| cis-isomer | +4.2 |

This table is for illustrative purposes and the values are hypothetical.

Prediction of Regio- and Stereoselectivity in Reactions involving this compound

Many chemical reactions can proceed through multiple pathways, leading to different constitutional isomers (regioisomers) or stereoisomers. Computational chemistry can predict the preferred outcome by comparing the activation energies of the competing transition states. The reaction pathway with the lowest energy barrier is generally the most favored kinetically. For this compound, a molecule with multiple reactive sites, predicting the outcome of reactions such as electrophilic additions or cycloadditions is crucial.

For example, in a Diels-Alder reaction where this compound acts as the diene, there are questions of both regioselectivity (which atoms of the diene and dienophile bond) and stereoselectivity (the relative orientation of the substituents in the product). By calculating the energies of all possible transition states, researchers can predict the major product. Computational models can also elucidate the role of various residues in influencing the stereospecificity of enzymatic catalysis. researchgate.net

Hypothetical Transition State Energies for a Diels-Alder Reaction:

| Product Isomer | Transition State Energy (kcal/mol) | Predicted Outcome |

| ortho, endo | 22.5 | Major Product |

| ortho, exo | 24.1 | Minor Product |

| meta, endo | 28.9 | Not Observed |

| meta, exo | 30.2 | Not Observed |

This table is for illustrative purposes and the values are hypothetical.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (Aldehyde) | 193.5 |

| C2 | 128.7 |

| C3 | 145.1 |

| C4 | 125.9 |

| C5 | 142.3 |

| C6 | 110.8 |

| C7 | 155.4 |

| N-CH₃ | 40.2 |

This table is for illustrative purposes and the values are hypothetical.

Theoretical Calculation of Vibrational Frequencies and Intensities

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Quantum chemical calculations can predict the vibrational frequencies and their corresponding IR intensities. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). The resulting frequencies can be compared with experimental IR spectra to aid in the assignment of vibrational bands to specific molecular motions. For this compound, characteristic vibrational modes would include the C=O stretch of the aldehyde, C=C stretches of the polyene chain, and C-N stretching of the amino group. Theoretical calculations can help to disentangle complex spectral regions where multiple vibrational modes may overlap.

Hypothetical Predicted Vibrational Frequencies for Key Functional Groups:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| C=O Stretch | 1685 | Strong |

| C=C Stretch (asymmetric) | 1620 | Medium |

| C=C Stretch (symmetric) | 1580 | Strong |

| C-N Stretch | 1350 | Medium |

This table is for illustrative purposes and the values are hypothetical.

Development of Force Fields for Accurate Simulation of Polyene-Amine-Aldehyde Systems

While quantum mechanical methods are highly accurate, they are computationally expensive, limiting their application to relatively small systems and short timescales. For larger systems or longer simulations, such as studying the behavior of this compound in a solvent or incorporated into a larger molecular assembly, classical molecular mechanics (MM) methods using force fields are employed.

A force field is a set of parameters that describes the potential energy of a system as a function of the positions of its atoms. ethz.chusc.edu The accuracy of MM simulations is highly dependent on the quality of the force field parameters. For a novel system like a polyene-amine-aldehyde, existing force fields may not have adequate parameters. Therefore, a key area of research is the development of specific force fields.

This process involves parameterizing bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). These parameters are often derived from high-level quantum mechanical calculations on smaller, representative fragments of the molecule. arxiv.org For instance, the torsional parameters for the polyene chain would be fitted to reproduce the rotational energy profiles calculated with DFT or a higher level of theory. The partial atomic charges, which govern the electrostatic interactions, can also be derived from the quantum mechanical electron density. The goal is to develop a force field that can accurately reproduce experimental properties such as density, heat of vaporization, and conformational preferences, enabling reliable molecular dynamics simulations of these complex systems. nih.gov

Insufficient Information Available to Generate Requested Article on this compound

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the reactivity and reaction mechanisms of the chemical compound This compound . While general principles of organic chemistry allow for predictions of its reactivity based on its functional groups (an aldehyde, a conjugated polyene system, and a tertiary amine), detailed, experimentally verified research findings for this specific molecule could not be located.

The user's request for an in-depth article focusing solely on this compound, with specific subsections detailing its nucleophilic and electrophilic reactions, the involvement of the N,N-dimethylamino group, and its cyclization and pericyclic reactions, cannot be fulfilled without resorting to speculation. Adhering to the principles of scientific accuracy and avoiding the generation of non-verified information, it is not possible to provide a thorough and informative article as requested.

The searches conducted for information on this compound and its CAS number (13044-92-3) did not yield specific studies detailing its participation in the following requested reaction types:

Aldol (B89426) Condensation and Knoevenagel Reactions: While these are common reactions for aldehydes, no specific examples or studies involving this compound as a substrate were found.

Reductions and Oxidations: General methods for the reduction and oxidation of aldehydes are well-established, but specific conditions, yields, and product characterization for this particular compound are not documented in the available literature.

Protonation and Lewis Acid Coordination: The effects of protonation or Lewis acid coordination on the reactivity and spectroscopic properties of the N,N-dimethylamino group in this specific polyene system have not been specifically investigated in published research.

Quaternization and Amine Alkylation: While the N,N-dimethylamino group is expected to undergo these reactions, no studies detailing the specific conditions or outcomes for this compound were identified.

Cyclization and Pericyclic Reactions: The potential for the heptatriene system to undergo these types of reactions is of theoretical interest, but no specific experimental studies on this compound were found.

Without dedicated research on this compound, any attempt to generate the requested article would be based on analogy to similar but distinct molecules, which would violate the user's strict instruction to focus solely on the specified compound. Therefore, a scientifically rigorous and accurate article meeting the user's requirements cannot be produced at this time.

Insufficient Research Data Available for this compound

A comprehensive review of available scientific literature reveals a significant lack of specific research data for the chemical compound this compound. While the general reactivity of related polyene and aminopolyenal systems is documented, detailed experimental or theoretical studies focusing specifically on the electrocyclic reactions, cycloaddition pathways, photoreactivity, and catalytic applications of this compound are not present in the accessible body of scientific research.

The requested article outline necessitates in-depth analysis of specific reaction mechanisms and applications, including Nazarov cyclizations, Diels-Alder reactions, photoisomerization, photo-crosslinking, and its role as an organocatalyst. Without dedicated studies on this compound, any attempt to generate content for these sections would be purely speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings.

Therefore, it is not possible to construct the requested article with the specified level of detail and scientific rigor at this time due to the absence of primary research on this particular compound. Further experimental and computational studies are required to elucidate the chemical behavior of this compound before a comprehensive and authoritative review can be written.

Reactivity and Reaction Mechanisms of N,n Dimethylamino 2,4,6 Heptatriene 7al

Catalytic Role and Ligand Design Studies

Complexation with Metal Centers for Transition Metal Catalysis

The unique structural characteristics of N,N-Dimethylamino-2,4,6-heptatriene-7al, featuring a conjugated polyene backbone with an electron-donating dimethylamino group at one end and an electron-withdrawing aldehyde group at the other, suggest its potential as a versatile ligand in transition metal catalysis. The presence of multiple potential coordination sites—the nitrogen atom of the amino group and the oxygen atom of the aldehyde—allows for various binding modes to a metal center. This complexation can significantly alter the electronic properties and reactivity of both the ligand and the metal, paving the way for diverse catalytic applications.

The coordination of this compound to a transition metal can occur through several pathways. The lone pair of electrons on the nitrogen atom of the dimethylamino group and the lone pairs on the oxygen atom of the aldehyde group are the primary sites for σ-donation to a vacant metal orbital. The extended π-system of the polyene chain can also participate in π-bonding with the metal's d-orbitals.

The specific coordination mode is influenced by several factors, including the nature of the metal, its oxidation state, and the steric and electronic properties of other ligands in the coordination sphere. For instance, hard metal centers are more likely to coordinate to the hard oxygen donor of the aldehyde, while softer metals may show a preference for the softer nitrogen donor of the amino group. Chelation, involving simultaneous coordination of both the nitrogen and oxygen atoms to the same metal center, is also a plausible scenario, leading to the formation of a stable metallacycle.

While specific research on the complexation of this compound with transition metals for catalysis is not extensively documented, parallels can be drawn from studies on structurally related molecules. For example, Schiff bases derived from similar trimethinium salts are known to form stable complexes with various transition metals like copper(II), zinc(II), cobalt(II), and nickel(II). These complexes often exhibit catalytic activity in reactions such as oxidation.

Furthermore, the electronic "push-pull" nature of this compound makes it an intriguing candidate for influencing the catalytic activity of a metal center. The electron-donating amino group can increase the electron density on the metal, which can enhance its reactivity in processes like oxidative addition. Conversely, the electron-withdrawing aldehyde group can modulate the electronic properties of the metal, potentially influencing the selectivity of a catalytic reaction.

The potential catalytic applications of transition metal complexes of this compound are broad. Drawing analogies from similar ligand systems, these complexes could be explored as catalysts in a variety of organic transformations.

Table 1: Potential Catalytic Applications of this compound Metal Complexes

| Catalytic Reaction | Potential Role of the Ligand |

| Oxidation Reactions | Stabilization of high-valent metal-oxo species; modulation of redox potential. |

| Reduction Reactions | Facilitation of electron transfer to the substrate. |

| Cross-Coupling Reactions | Enhancement of oxidative addition and reductive elimination steps. |

| Polymerization | Control of polymer chain growth and microstructure. |

| Hydroformylation | Influencing the regioselectivity and stereoselectivity of the reaction. |

Detailed research into the synthesis and characterization of this compound-metal complexes is necessary to fully elucidate their structure, bonding, and catalytic potential. Such studies would involve spectroscopic techniques like FT-IR, NMR, and UV-Vis, as well as single-crystal X-ray diffraction to determine the precise coordination geometry. Subsequent evaluation of these complexes in various catalytic reactions would provide insights into their activity, selectivity, and mechanism of action, ultimately expanding the toolbox of ligands available for the design of novel transition metal catalysts.

Exploration of Advanced Applications in Material Science and Chemical Sensing

Development as a Molecular Chromophore and Fluorophore for Advanced Materials

The inherent architecture of N,N-Dimethylamino-2,4,6-heptatriene-7al positions it as a candidate for a molecular chromophore and fluorophore. The extended π-conjugation is expected to lead to absorption and emission in the visible region of the electromagnetic spectrum.

Tunable Emission Properties through Structural Modification

In analogous donor-acceptor polyene systems, the emission properties are often tunable by modifying the electron-donating or -accepting strength of the terminal groups, or by altering the length of the conjugated bridge. For instance, a study on related compounds, 2-{(2E,4E,6E)-7-[4-(dimethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}malononitrile, demonstrated solvatochromic behavior, where the emission wavelength shifts with the polarity of the solvent. nih.gov This suggests that similar modifications to this compound could potentially allow for the fine-tuning of its emission color. However, specific experimental data on the tunable emission properties of this compound through structural modifications are currently unavailable.

Integration into Fluorescent Thin Films and Coatings

The potential integration of this compound into fluorescent thin films and coatings remains an unexplored area. The viability of such applications would depend on factors such as its photostability, quantum yield in the solid state, and compatibility with various polymer matrices. Without experimental data, any discussion on its performance in thin films would be purely speculative.

Application in Nonlinear Optics (NLO) Research

Molecules with strong intramolecular charge transfer characteristics, like the one suggested by the structure of this compound, are often investigated for their nonlinear optical (NLO) properties. These properties are crucial for applications in technologies such as optical data storage, optical computing, and frequency conversion.

Second Harmonic Generation (SHG) and Two-Photon Absorption (2PA) Studies

Second Harmonic Generation (SHG) is a process where two photons of the same frequency are combined to generate a new photon with twice the energy. Two-Photon Absorption (2PA) is the simultaneous absorption of two photons. Both phenomena are highly dependent on the molecular structure and electronic properties of the material. While theoretical calculations could provide an estimation of the NLO properties of this compound, there are no published experimental studies on its SHG efficiency or 2PA cross-section. Research on similar donor-acceptor polyenes has shown that extending the conjugation length can significantly enhance these NLO properties.

Molecular Engineering for Enhanced NLO Response

Molecular engineering strategies to enhance the NLO response typically involve optimizing the donor and acceptor strengths and the nature of the conjugated bridge. While these principles are well-established, their specific application to this compound has not been documented.

Utilization as a Building Block for Conjugated Polymers and Oligomers

The aldehyde functional group in this compound presents a reactive site that could potentially be used for its incorporation as a monomeric unit into conjugated polymers or oligomers. Such polymers could exhibit interesting optoelectronic properties derived from the repeating donor-acceptor structure. However, a review of the scientific literature does not yield any reports on the synthesis or characterization of polymers or oligomers derived from this compound.

Synthesis of Poly(heptatriene) Derivatives for Organic Electronics

Theoretically, the aldehyde functionality of this compound could be utilized in polymerization reactions to synthesize poly(heptatriene) derivatives. Such polymers, possessing a conjugated backbone, are of interest in the field of organic electronics. The incorporation of the N,N-dimethylamino group would be expected to influence the polymer's electronic properties, potentially enhancing its charge-carrying capabilities. However, a review of the current scientific literature does not reveal specific research focused on the synthesis and characterization of poly(heptatriene) derivatives originating from this compound for organic electronics applications. This remains a speculative area for future investigation.

Incorporation into Donor-Acceptor Architectures for Organic Photovoltaics

The inherent donor-π-acceptor (D-π-A) structure of this compound makes it a candidate for investigation in organic photovoltaics (OPVs). In principle, molecules with this architecture can facilitate intramolecular charge transfer upon photoexcitation, a crucial process in the functioning of OPV devices. While the conceptual application is sound, there is a notable absence of published research detailing the incorporation of this compound into donor-acceptor architectures for organic photovoltaics. The performance of such a molecule within a bulk heterojunction or other OPV device architectures is yet to be experimentally determined.

Design of Chemical Sensors and Probes for Environmental Analysis

The design of chemical sensors based on organic chromophores often leverages changes in their electronic and photophysical properties upon interaction with specific analytes. The conjugated system of this compound suggests that it could exhibit changes in its absorption or fluorescence spectrum in response to environmental stimuli.

Chemodosimeter Development for Specific Chemical Species

Chemodosimeters are molecules that undergo an irreversible chemical reaction with an analyte, leading to a detectable signal. The aldehyde group in this compound could potentially serve as a reactive site for the detection of specific chemical species. For instance, it could react with nucleophiles, leading to a change in the molecule's conjugation and, consequently, its optical properties. Despite this potential, specific studies on the development of chemodosimeters based on this heptatriene-7al for the detection of particular chemical species are not found in the existing literature.

Fluorescence-Based Sensing Mechanisms in Non-Biological Media

Molecules with extended π-systems and donor-acceptor groups can exhibit fluorescence. Changes in the local environment, such as solvent polarity or the presence of certain ions, can modulate the fluorescence intensity or wavelength. While this compound possesses the structural features that might enable its use in fluorescence-based sensing, dedicated research on its photophysical properties and its application in sensing mechanisms in non-biological media has not been reported.

Role in Artificial Photosynthesis Systems and Solar Energy Conversion

Artificial photosynthesis aims to replicate the natural process of converting sunlight into chemical energy. Chromophores that can absorb light and participate in electron transfer reactions are central to these systems. The extended polyene structure of this compound suggests it could act as a light-harvesting component. Upon light absorption, it could initiate an electron transfer process, a fundamental step in solar energy conversion. However, the application of this compound in artificial photosynthesis systems is a theoretical concept at this stage, with no specific experimental studies or detailed research findings available in the scientific literature to substantiate this role.

Synthetic Modifications and Analogues of N,n Dimethylamino 2,4,6 Heptatriene 7al for Structure Property Relationship Studies

Systematic Variation of the N,N-Dialkylamino Moiety

The N,N-dimethylamino group is a potent electron donor, but its efficacy can be fine-tuned by altering its chemical structure. These modifications directly influence the energy of the highest occupied molecular orbital (HOMO), which is largely localized on the donor moiety, thereby modulating the HOMO-LUMO gap and the molecule's absorption characteristics.

Impact of Alkyl Chain Length and Steric Bulk on Electronic Properties

A common strategy for modifying the donor strength involves replacing the methyl groups on the nitrogen atom with longer or bulkier alkyl chains. Increasing the alkyl chain length from methyl to ethyl or n-butyl typically has a modest, albeit predictable, effect on the electronic properties. The slightly greater inductive effect of longer alkyl chains can lead to a minor increase in the electron-donating ability of the amino group. This enhanced donation results in a slight destabilization (raising) of the HOMO energy level, a smaller HOMO-LUMO gap, and consequently, a small bathochromic (red) shift in the absorption maximum. For analogous dye systems, replacing an NMe2 group with NEt2 or N(n-Bu)2 has been shown to shift the absorption maximum by approximately 2–5 nm. nih.gov

Steric bulk plays a more significant role. The planarity between the donor group's nitrogen lone pair and the polyene π-system is critical for effective conjugation and charge transfer. Large, sterically demanding alkyl groups (e.g., isopropyl) can force the amino group to twist out of the plane of the conjugated system. This disruption of planarity reduces the overlap between the nitrogen p-orbital and the polyene's π-orbitals, diminishing its effective electron-donating strength and leading to a hypsochromic (blue) shift in the absorption spectrum.

| N-Alkyl Substituent | Expected Electronic Effect | Expected Impact on λmax |

|---|---|---|

| -N(CH₃)₂ (Dimethyl) | Reference Donor | Reference λmax |

| -N(CH₂CH₃)₂ (Diethyl) | Slightly stronger inductive donor | Small bathochromic shift (~+2-5 nm) nih.gov |

| -N(CH(CH₃)₂)₂ (Diisopropyl) | Steric hindrance disrupts planarity | Hypsochromic shift (relative to planar analogue) |

Heteroatom Substitution in the Amine Group

Incorporating the nitrogen atom into a saturated heterocyclic ring, such as a piperidine (B6355638) or morpholine (B109124) ring, is another effective modification strategy. These cyclic amines act as strong electron-donating groups. The rigid structure of the ring system can lead to a more defined and "stiffened" geometry relative to the polyene chain, which can enhance conjugation compared to acyclic amines that may suffer from rotational freedom and steric clashes. nih.gov

| Donor Group | Key Features | Expected Impact on λmax |

|---|---|---|

| Piperidino | Saturated six-membered ring, conformationally locked. | Bathochromic shift due to effective donation. |

| Morpholino | Contains an electron-withdrawing oxygen, but acts as a net donor. | Bathochromic shift, potentially modulated by inductive effect of oxygen. birmingham.ac.uk |

Alterations to the Polyene Chain Length and Conjugation Extent

The conjugated polyene chain acts as the "wire" that facilitates charge transfer from the donor to the acceptor. Its length and structure are primary determinants of the molecule's absorption wavelength.

Synthesis and Characterization of Nor- and Homo-analogues

The energy of the π→π* electronic transition in polyenes is highly dependent on the length of the conjugated system. According to the particle-in-a-box model, as the length of the conjugated box increases, the energy levels become more closely spaced, and the energy required to promote an electron from the HOMO to the LUMO decreases. This manifests as a significant bathochromic shift in the absorption maximum (λmax) with increasing chain length. rsc.org

Synthesizing nor-analogues (shorter chains) and homo-analogues (longer chains) of N,N-Dimethylamino-2,4,6-heptatriene-7al allows for systematic tuning of the absorption color across the visible spectrum. Shortening the chain to a pentadienal (n=2) or propenal (n=1) system results in a hypsochromic (blue) shift, as more energy is required for the electronic transition. Conversely, extending the chain to a nonatetraenal (n=4) or longer polyenal leads to a strong bathochromic (red) shift. rsc.org

| Compound Name | Number of C=C Bonds (n) | Expected λmax Shift |

|---|---|---|

| N,N-Dimethylamino-2-propen-1-al (Nor-analogue) | 1 | Strongly hypsochromic |

| N,N-Dimethylamino-2,4-pentadien-5-al (Nor-analogue) | 2 | Hypsochromic |

| This compound | 3 | Reference |

| N,N-Dimethylamino-2,4,6,8-nonatetraene-9-al (Homo-analogue) | 4 | Bathochromic |

Introduction of Aromatic or Heteroaromatic Bridges within the Conjugated System

Alternatively, if planarity can be maintained, the aromatic ring effectively extends the π-system, contributing to a bathochromic shift. Heteroaromatic rings like thiophene (B33073) or furan (B31954) are often used as bridges in push-pull systems. Thiophene, being electron-rich, is particularly effective at facilitating charge transfer and often leads to compounds with significant red-shifted absorption compared to a simple polyene bridge of similar length.

Derivatization and Functionalization of the Aldehyde Group

The aldehyde group is a moderately strong electron acceptor. Its accepting strength can be readily modified through standard carbonyl chemistry, providing a powerful handle for tuning the molecule's electronic properties by altering the energy of the LUMO.

Common derivatization reactions include condensation with amine derivatives to form imines (Schiff bases), hydroxylamines to form oximes, or hydrazines to form hydrazones. nih.govaatbio.com For example, reacting the aldehyde with an N,N-dimethylaminoalkylamine produces a Schiff base, which can be further quaternized to generate a fixed positive charge, dramatically increasing the acceptor strength. nih.gov

Another powerful modification is the Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile (B47326) or cyanoacetate. This reaction replaces the aldehyde's C=O group with a C=C(CN)₂ or related dicyanovinyl group, which is a much stronger electron acceptor. Such modifications lead to a significant stabilization (lowering) of the LUMO energy, a drastically reduced HOMO-LUMO gap, and a large bathochromic shift in the absorption spectrum.

| Reagent | Resulting Functional Group | Effect on Acceptor Strength |

|---|---|---|

| Primary Amine (R-NH₂) | Imine / Schiff Base (-CH=N-R) | Modulated by R group |

| Hydroxylamine (B1172632) (NH₂OH) | Oxime (-CH=N-OH) | Modified acceptor properties |

| 2,4-Dinitrophenylhydrazine | Hydrazone (-CH=N-NH-Ar(NO₂)₂) | Significantly increased |

| Malononitrile (CH₂(CN)₂) | Dicyanovinyl (-CH=C(CN)₂) | Dramatically increased |

Conversion to Carboxylic Acids, Esters, Alcohols, and Amines

The aldehyde functional group in this compound serves as a versatile starting point for the synthesis of a variety of derivatives, including carboxylic acids, esters, alcohols, and amines. These transformations are fundamental in medicinal chemistry and materials science for fine-tuning the properties of the parent compound.